molecular formula C29H31NO4 B129732 rac-Acolbifene

rac-Acolbifene

Katalognummer: B129732
Molekulargewicht: 457.6 g/mol
InChI-Schlüssel: DUYNJNWVGIWJRI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

EM-343, auch bekannt als (Rac)-Acolbifene, ist eine Verbindung, die als Östrogenrezeptor-Antagonist wirkt. Sie zeigt sowohl antiöstrogene als auch östrogene Aktivitäten und enthält einen Piperidinring. Diese Verbindung wird hauptsächlich in der wissenschaftlichen Forschung wegen ihrer pharmakologischen Eigenschaften verwendet .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von EM-343 beinhaltet die Bildung eines Piperidinrings und die Einarbeitung verschiedener funktioneller Gruppen, um seine endgültige Struktur zu erreichen. Die detaillierten Synthesewege und Reaktionsbedingungen sind proprietär und werden nicht öffentlich bekannt gegeben. Es ist bekannt, dass die Synthese mehrere Schritte umfasst, darunter die Verwendung von Reagenzien wie Dimethylsulfoxid (DMSO) und verschiedenen Katalysatoren .

Industrielle Produktionsmethoden

Die industrielle Produktion von EM-343 erfolgt unter kontrollierten Bedingungen, um eine hohe Reinheit und Ausbeute zu gewährleisten. Der Prozess beinhaltet die großtechnische Synthese unter Verwendung automatisierter Reaktoren und strenger Qualitätskontrollmaßnahmen. Die Verbindung wird typischerweise bei niedrigen Temperaturen gelagert, um ihre Stabilität zu erhalten .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of EM-343 involves the formation of a piperidine ring and the incorporation of various functional groups to achieve its final structure. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the synthesis involves multiple steps, including the use of reagents such as dimethyl sulfoxide (DMSO) and various catalysts .

Industrial Production Methods

Industrial production of EM-343 is carried out under controlled conditions to ensure high purity and yield. The process involves large-scale synthesis using automated reactors and stringent quality control measures. The compound is typically stored at low temperatures to maintain its stability .

Analyse Chemischer Reaktionen

Oxidation and Quinone Methide Formation

rac-Acolbifene undergoes oxidation to form two types of electrophilic quinone methides (QMs):

  • Classical Quinone Methide : Generated via oxidation at the C-17 methyl group ( ).

  • Diquinone Methide : Formed by oxidation of two phenolic groups ( ).

Key Data:

PropertyClassical QMDiquinone QM
Half-life (pH 7.4, 37°C) 32 ± 0.4 secondsNot quantified
Primary Reactivity Nucleophilic attack (GSH, DNA)Less characterized

Enzymatic oxidation by human/rat liver microsomes or tyrosinase promotes QM formation, while chemical oxidation uses agents like silver(I) oxide ( ).

Reaction with Glutathione (GSH)

The classical QM reacts rapidly with GSH to form five mono-GSH conjugates (AC-SG-1 to AC-SG-5) and five di-GSH conjugates ( ).

Major Mono-GSH Conjugates:

ConjugateRetention Time (min)Adduct Position
AC-SG-121.8C-2
AC-SG-229.4C-17
AC-SG-345.8B-ring phenol
  • AC-SG-1 and AC-SG-2 dominate, accounting for >70% of total conjugates ( ).

  • Di-GSH conjugates form via sequential addition at C-2/C-17 or phenolic positions ( ).

Reaction with Deoxynucleosides

The classical QM reacts with DNA nucleobases, forming covalent adducts:

Adduct Distribution:

NucleosideAdducts DetectedMajor Adduct Structure
Deoxyadenosine2C-17-QM + N6-amino
Thymidine1Not characterized
Deoxyguanosine3Not characterized
Deoxycytidine1Not characterized
  • The deoxyadenosine adduct (AC-dA-1) was structurally confirmed via NMR and LC-MS/MS, showing covalent bonding at the exocyclic N6-amino group ( ).

  • Adduct formation correlates with DNA damage observed in S30 breast cancer cells ( ).

Enzymatic and Metabolic Pathways

  • Liver Microsomes : Human and rat liver enzymes catalyze QM formation, with GSH conjugation reducing QM-mediated toxicity ( ).

  • Tyrosinase : Oxidizes this compound to QMs, mimicking enzymatic pathways in vivo ( ).

DNA Damage and Toxicity Implications

  • This compound induces DNA strand breaks and apoptosis in S30 cells, linked to QM-DNA adduct formation ( ).

  • Chronic exposure risks mirror those of tamoxifen, suggesting potential genotoxicity despite its endometrial safety ( ).

Wissenschaftliche Forschungsanwendungen

Breast Cancer Prevention

One of the primary applications of rac-acolbifene is in the prevention of breast cancer among premenopausal women. A notable clinical trial assessed its feasibility as a preventive agent. In this study, 25 women with cytologic hyperplasia received 20 mg of this compound daily for 6-8 months. The results indicated a significant reduction in Ki-67 expression, a marker of cell proliferation, from a median of 4.6% to 1.4% (P < 0.001) after treatment . Additionally, there were favorable changes in estrogen-inducible gene expression with minimal side effects reported .

Table 1: Summary of Clinical Trial Findings

ParameterBaseline Median (%)Post-Treatment Median (%)P-Value
Ki-67 Expression4.61.4<0.001
Estrogen-Inducible Gene Expression-Significant DecreaseP ≤ 0.026
Side Effects (e.g., hot flashes)MinimalNo significant increase-

Tamoxifen-Resistant Breast Cancer

This compound has also been evaluated in the context of tamoxifen-resistant breast cancer. Preclinical studies have shown that it can reduce tumor growth in models resistant to tamoxifen, indicating its potential as an alternative therapeutic option for patients who do not respond to traditional treatments .

Case Study: Efficacy in Tamoxifen-Resistant Models

In a study involving patients with ER-positive tumors who had developed resistance to tamoxifen, treatment with this compound resulted in an objective response rate of 12%, with some patients achieving stable disease for over six months . This underscores the compound's potential utility in overcoming resistance mechanisms associated with conventional therapies.

Wirkmechanismus

EM-343 exerts its effects by binding to estrogen receptors, thereby blocking the action of estrogen. This binding prevents the receptor from activating its target genes, leading to anti-estrogenic effects. The compound also exhibits estrogenic activity in certain contexts, depending on the cellular environment and the presence of co-regulators .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Einzigartigkeit von EM-343

EM-343 ist aufgrund seiner spezifischen Bindungsaffinität und seines pharmakologischen Profils einzigartig. Es hat eine relative Bindungsaffinität (RBA) von 380, was seine starke Wechselwirkung mit Östrogenrezeptoren anzeigt. Darüber hinaus macht seine duale Aktivität als Antiöstrogen und Östrogen es zu einer wertvollen Verbindung für die Forschung und therapeutische Anwendungen .

Biologische Aktivität

rac-Acolbifene, also known as EM-343 or EM-652, is a selective estrogen receptor modulator (SERM) that exhibits both anti-estrogenic and estrogenic activities. It is recognized for its potential therapeutic applications in breast cancer prevention and treatment due to its ability to modulate estrogen receptor activity. This article delves into the biological activity of this compound, presenting relevant data, case studies, and research findings.

  • Molecular Formula : C29_{29}H31_{31}NO4_{4}
  • CAS Number : 151533-34-5
  • Molecular Weight : 457.56 g/mol
  • Relative Binding Affinity (RBA) : 380

This compound functions primarily as an estrogen receptor antagonist, particularly in breast tissue. Its dual action allows it to inhibit estrogen-induced proliferation in certain cell lines while also exhibiting some estrogen-like effects in other tissues. This unique profile makes it a candidate for further investigation in clinical settings.

In Vitro Studies

In vitro experiments have demonstrated the efficacy of this compound in various cell lines:

  • Cell Line : T-47D (human breast cancer cells)
  • IC50_{50} Value: 0.110 nM
    • This indicates that this compound effectively inhibits cell growth at very low concentrations, highlighting its potency as an anti-estrogenic agent .

In Vivo Studies

In vivo studies have been conducted using ovariectomized mice to assess the pharmacological profile of this compound:

Dose (nM)Antiuterotrophic Inhibition (%)
7.563%
7584%

These results suggest that this compound significantly inhibits uterine weight gain induced by estrogen, reinforcing its potential as a therapeutic agent in conditions sensitive to estrogen .

Clinical Trials

A notable clinical trial evaluated the effects of acolbifene (the active form of this compound) on premenopausal women at high risk for breast cancer:

  • Participants : 25 women with cytologic hyperplasia ± atypia
  • Dosage : 20 mg daily for 6-8 months
  • Primary Endpoint : Change in Ki-67 expression (a marker for cell proliferation)

Results indicated a significant reduction in Ki-67 from a median of 4.6% to 1.4% (P < 0.001), suggesting a decrease in breast epithelial cell proliferation. Additionally, there were favorable changes in estrogen-inducible gene expression without significant side effects reported .

Case Studies and Research Findings

  • Study on Estrogen-Inducible Genes :
    • The expression levels of pS2, ERα, and progesterone receptor decreased significantly after treatment with acolbifene, indicating its effectiveness in modulating estrogen-responsive pathways .
  • Safety Profile :
    • Minimal side effects were reported during clinical trials, with no significant increases in common adverse effects associated with hormonal therapies, such as hot flashes or fatigue .

Eigenschaften

IUPAC Name

3-(4-hydroxyphenyl)-4-methyl-2-[4-(2-piperidin-1-ylethoxy)phenyl]-2H-chromen-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31NO4/c1-20-26-14-11-24(32)19-27(26)34-29(28(20)21-5-9-23(31)10-6-21)22-7-12-25(13-8-22)33-18-17-30-15-3-2-4-16-30/h5-14,19,29,31-32H,2-4,15-18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUYNJNWVGIWJRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(OC2=C1C=CC(=C2)O)C3=CC=C(C=C3)OCCN4CCCCC4)C5=CC=C(C=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30870152
Record name 3-(4-Hydroxyphenyl)-4-methyl-2-{4-[2-(piperidin-1-yl)ethoxy]phenyl}-2H-1-benzopyran-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30870152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

457.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.